
Spectroscopic Characterization of 4,4-
dimethoxybutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: 4,4-Dimethoxybutan-1-ol

Cat. No.: B050898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4,4-
dimethoxybutan-1-ol (CAS No: 23068-87-3), a bifunctional molecule featuring both a primary

alcohol and a dimethyl acetal functional group.[1] The comprehensive analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its

structural confirmation and for understanding its reactivity in synthetic applications.[1]

Molecular Structure and Properties
IUPAC Name: 4,4-dimethoxybutan-1-ol[2]

Molecular Formula: C₆H₁₄O₃[2]

Molecular Weight: 134.17 g/mol [1][2]

Chemical Structure:

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4,4-dimethoxybutan-1-ol.

Table 1: ¹H NMR Spectroscopic Data
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Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

-OCH₃ ~3.3 - 3.5 s (singlet) 6H

-CH(OCH₃)₂ Data not available t (triplet) 1H

-CH₂-CH(OCH₃)₂ Data not available m (multiplet) 2H

-CH₂-CH₂OH Data not available m (multiplet) 2H

-CH₂OH Data not available t (triplet) 2H

-OH Variable br s (broad singlet) 1H

Data based on typical

chemical shifts for

similar functional

groups.[1]

Table 2: ¹³C NMR Spectroscopic Data
Assignment Chemical Shift (δ, ppm)

-OCH₃ Data not available

-CH(OCH₃)₂ Data not available

-CH₂-CH(OCH₃)₂ Data not available

-CH₂-CH₂OH Data not available

-CH₂OH Data not available

While specific shifts are not readily available in

the search results, key resonances expected

include those for the two equivalent methoxy

carbons, the acetal carbon, and the distinct

carbons of the butanol chain.[1]

Table 3: IR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b050898
https://www.benchchem.com/product/b050898
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Wavenumber (cm⁻¹) Description

O-H (alcohol) ~3200 - 3600 Broad, strong absorption

C-O (alcohol, acetal) ~1050 - 1150 Strong absorption

Source: Benchchem[1]

Table 4: Mass Spectrometry Data
Feature m/z Value Notes

Molecular Ion (M⁺) 134.09
Calculated from the molecular

formula C₆H₁₄O₃.[2]

Fragmentation Patterns
Not explicitly detailed in search

results

Characteristic fragmentation

patterns are expected.[1]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for determining the carbon-hydrogen framework

of the molecule.

Protocol:

Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of 4,4-dimethoxybutan-1-ol in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆).[3]

For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[3]

The sample is prepared in a clean, dry 5 mm diameter NMR tube.[4]

Instrumentation and Acquisition:
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Acquire spectra on a high-field NMR spectrometer.

For quantitative measurements, ensure a sufficient relaxation delay (at least 5 times the T₁

value) between scans to allow for full relaxation of the nuclei.[5]

The number of scans can be adjusted based on the sample concentration, typically

ranging from 32 to 128 for dilute samples.[5]

Data Processing:

Process the raw data by applying Fourier transformation.

Reference the chemical shifts to a known internal standard (e.g., TMS) or to the residual

solvent signal.[3][4]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule through their characteristic

vibrational frequencies.

Protocol:

Sample Preparation (Neat Liquid):

As 4,4-dimethoxybutan-1-ol is a liquid, it can be analyzed directly as a thin film.[6]

Place one to two drops of the neat liquid onto the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).[6]

Carefully place a second salt plate on top, allowing the liquid to spread into a uniform thin

film between the plates.[6][7]

Instrumentation and Acquisition:

Place the "sandwich" plate assembly into the sample holder of an FT-IR spectrometer.[8]

Record the spectrum, typically in the range of 4000 cm⁻¹ to 600 cm⁻¹.[8]
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Acquire a background spectrum of the empty instrument prior to running the sample to

subtract atmospheric contributions.[8]

Data Processing:

The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Identify characteristic absorption bands corresponding to the molecule's functional groups.

[1]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid

in structural elucidation.

Protocol:

Sample Introduction and Ionization (Electron Impact - EI):

Introduce a small amount of the sample into the mass spectrometer's ion source, where it

is vaporized in a high vacuum.[9][10]

Bombard the gaseous molecules with a high-energy electron beam. This typically ejects

an electron, forming a positively charged molecular ion (M⁺).[10]

Excess energy from the ionization process can cause the molecular ion to break apart into

smaller fragment ions.[10]

Mass Analysis:

Accelerate the newly formed ions using an electric field.

Separate the ions based on their mass-to-charge ratio (m/z) by passing them through a

magnetic field. Lighter ions are deflected more than heavier ones.[9][10]

Detection and Data Processing:

An electron multiplier or similar detector records the abundance of ions at each m/z value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.ursinus.edu/live/files/2943-ftir-pure-liquids-doc
https://www.benchchem.com/product/b050898
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://chem.libretexts.org/Courses/Lafayette_College/CHEM_440%3A_Structure_Determination/01%3A_Mass_Spectrometry/1.05%3A_The_Mass_Spectra_of_Elements/1.5.05%3A_Measuring_the_Molecular_Mass_of_Organic_Compounds-_Mass_Spectrometry
https://chem.libretexts.org/Courses/Lafayette_College/CHEM_440%3A_Structure_Determination/01%3A_Mass_Spectrometry/1.05%3A_The_Mass_Spectra_of_Elements/1.5.05%3A_Measuring_the_Molecular_Mass_of_Organic_Compounds-_Mass_Spectrometry
https://chem.libretexts.org/Courses/Lafayette_College/CHEM_440%3A_Structure_Determination/01%3A_Mass_Spectrometry/1.05%3A_The_Mass_Spectra_of_Elements/1.5.05%3A_Measuring_the_Molecular_Mass_of_Organic_Compounds-_Mass_Spectrometry
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://chem.libretexts.org/Courses/Lafayette_College/CHEM_440%3A_Structure_Determination/01%3A_Mass_Spectrometry/1.05%3A_The_Mass_Spectra_of_Elements/1.5.05%3A_Measuring_the_Molecular_Mass_of_Organic_Compounds-_Mass_Spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The data is presented as a mass spectrum, which is a plot of relative ion abundance

versus m/z.[11]

Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and structural

relationships.

Caption: General workflow for spectroscopic analysis of 4,4-dimethoxybutan-1-ol.

Caption: Correlation of molecular structure with expected spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b050898#spectroscopic-data-of-4-4-dimethoxybutan-
1-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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